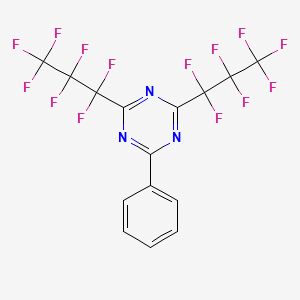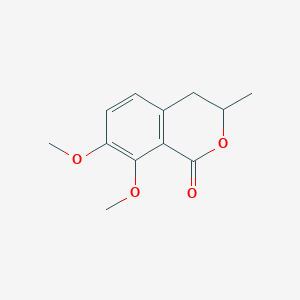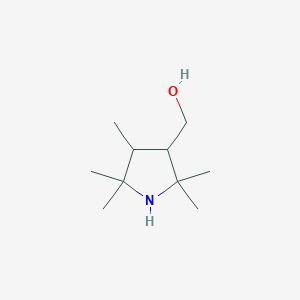![molecular formula C9H16N2O2 B14439712 N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide CAS No. 79077-49-9](/img/structure/B14439712.png)
N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyimino group and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpentan-2-one with hydroxylamine to form the hydroxyimino intermediate, followed by the reaction with acryloyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or hydroxyimino sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides or hydroxyimino derivatives.
Scientific Research Applications
N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
- N-(2-Methyl-4-oxopentan-2-yl)prop-2-enamide
- N-(4-Hydroxyimino-2-methylpentan-2-yl)prop-2-enamide
Comparison: N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and specificity in its applications .
Properties
CAS No. |
79077-49-9 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-(4-hydroxyimino-2-methylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H16N2O2/c1-5-8(12)10-9(3,4)6-7(2)11-13/h5,13H,1,6H2,2-4H3,(H,10,12) |
InChI Key |
ITHSXKQIEXYJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC(C)(C)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)


![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)







![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)


